molecular formula C17H20N2O2S2 B15058069 2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B15058069
M. Wt: 348.5 g/mol
InChI Key: QPVQOJOIRNBWKI-UHFFFAOYSA-N
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Description

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a methylthio group and a tosylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the methylthio group through a nucleophilic substitution reaction. The tosylpyrrolidinyl group can be introduced via a subsequent reaction, such as a coupling reaction with a tosylated pyrrolidine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyridine: Lacks the tosylpyrrolidinyl group.

    3-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the methylthio group.

    2-(Methylthio)-3-(1-pyrrolidin-2-yl)pyridine: Lacks the tosyl group.

Uniqueness

2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of both the methylthio and tosylpyrrolidinyl groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O2S2

Molecular Weight

348.5 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-methylsulfanylpyridine

InChI

InChI=1S/C17H20N2O2S2/c1-13-7-9-14(10-8-13)23(20,21)19-12-4-6-16(19)15-5-3-11-18-17(15)22-2/h3,5,7-11,16H,4,6,12H2,1-2H3

InChI Key

QPVQOJOIRNBWKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)SC

Origin of Product

United States

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